molecular formula C7H8N2O3S B1452144 Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate CAS No. 51322-68-0

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Cat. No.: B1452144
CAS No.: 51322-68-0
M. Wt: 200.22 g/mol
InChI Key: MOUFQJYBYNOYAL-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate belongs to the class of thiophene derivatives, specifically categorized as a substituted thiophenecarboxylate compound. The molecule contains a five-membered aromatic heterocycle with sulfur as the heteroatom, distinguished by the presence of both an aminocarbonyl group (also known as a urea linkage) and a methyl ester functionality. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as methyl 3-(carbamoylamino)thiophene-2-carboxylate, reflecting its precise structural arrangement.

The chemical structure features a thiophene ring system substituted at the 2-position with a carboxylate methyl ester group and at the 3-position with an aminocarbonylamino substituent. This specific substitution pattern creates a molecule with unique electronic and steric properties that influence its reactivity and biological activity. The compound is also known by the alternative name methyl 3-ureidothiophene-2-carboxylate, which emphasizes the presence of the urea functional group within its structure.

Within the broader classification system, this compound represents a member of the organosulfur compounds family, specifically falling under the subcategory of thiophene carboxylates. The presence of both nitrogen-containing functional groups and the aromatic thiophene system places it at the intersection of heterocyclic chemistry and medicinal chemistry research applications.

Historical Context and Discovery

The development of this compound emerged from the broader exploration of thiophene chemistry that began in the late 19th century when thiophene itself was first discovered by Viktor Meyer in 1882. The systematic investigation of substituted thiophenes gained momentum throughout the 20th century as researchers recognized the potential of these heterocyclic compounds in pharmaceutical and materials science applications.

The specific compound under discussion represents part of a more recent wave of thiophene derivative synthesis that focuses on incorporating multiple functional groups to create molecules with enhanced biological activity and synthetic utility. Research conducted in the early 21st century has demonstrated the value of combining urea functionalities with thiophene carboxylate structures, leading to compounds with improved pharmacological properties and synthetic versatility.

The compound gained particular attention in medicinal chemistry research following studies that demonstrated its effectiveness as an intermediate in the synthesis of folate uptake inhibitors and other bioactive molecules. This research highlighted the importance of the specific substitution pattern present in this compound, particularly the strategic placement of the aminocarbonyl group that enables further chemical modifications and biological interactions.

Contemporary research efforts have focused on developing efficient synthetic routes to access this compound and its derivatives, recognizing its potential as a building block for more complex pharmaceutical agents. The compound's emergence as a research target reflects the ongoing interest in thiophene-based molecules for drug discovery and development applications.

Nomenclature Systems and International Union of Pure and Applied Chemistry Designation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds with multiple functional groups. The official International Union of Pure and Applied Chemistry name is methyl 3-(carbamoylamino)thiophene-2-carboxylate, which precisely describes the compound's structural features by identifying the parent thiophene ring and the specific positions and nature of substituents.

The nomenclature system begins with the identification of the thiophene ring as the parent structure, a five-membered aromatic heterocycle containing one sulfur atom. The numbering system for thiophene places the sulfur atom at position 1, with subsequent carbon atoms numbered sequentially around the ring. In this compound, the carboxylate group is located at position 2, while the aminocarbonylamino substituent occupies position 3.

Alternative naming systems have been employed in various research contexts, including the designation as methyl 3-ureidothiophene-2-carboxylate, which emphasizes the presence of the urea functional group. This alternative name provides a more intuitive understanding of the compound's structure for researchers familiar with urea chemistry, as the aminocarbonyl group represents a urea linkage attached to the thiophene ring.

The Chemical Abstracts Service registry number 51322-68-0 provides a unique identifier for this compound across scientific databases and literature. This numerical designation ensures accurate identification and prevents confusion with structurally similar thiophene derivatives that may have closely related names or structures.

Significance in Thiophene Chemistry Research

This compound occupies a particularly important position within contemporary thiophene chemistry research due to its unique combination of functional groups and demonstrated synthetic utility. The compound serves as a versatile intermediate in the preparation of more complex thiophene-based molecules, particularly those intended for pharmaceutical applications.

Research studies have demonstrated the compound's effectiveness as a precursor in the synthesis of folate uptake inhibitors, highlighting its potential contribution to cancer research and therapeutic development. The specific structural features of this compound, including the positioning of the aminocarbonyl group and the carboxylate functionality, enable strategic chemical modifications that can lead to compounds with enhanced biological activity.

The compound's significance extends beyond its role as a synthetic intermediate, as it has been shown to exhibit direct interactions with various biological systems. Studies have indicated that this compound can form hydrogen bonds and van der Waals interactions with enzymes and proteins, suggesting potential biological activity in its own right.

Within the broader context of thiophene chemistry, this compound represents an example of successful functional group integration that maintains the aromatic stability of the thiophene ring while introducing reactive sites for further chemical elaboration. This balance between stability and reactivity makes it an attractive target for synthetic chemists working on complex molecule construction.

The compound has also contributed to advancing understanding of structure-activity relationships in thiophene-based drug candidates, providing insights into how specific substitution patterns influence biological activity and pharmacological properties. This research has implications for the design of new therapeutic agents and the optimization of existing drug candidates.

Physical and Chemical Property Overview

The physical and chemical properties of this compound reflect its unique structural composition and functional group arrangement. The compound exhibits a molecular weight of 200.22 grams per mole, positioning it within the range of small to medium-sized organic molecules suitable for pharmaceutical applications.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
Chemical Abstracts Service Number 51322-68-0
Molecular Descriptor Language Number MFCD10689797

The compound's structural features contribute to its chemical stability under standard laboratory conditions, with recommended storage in dark, dry environments at room temperature. The presence of the thiophene ring system provides aromatic stability, while the aminocarbonyl and carboxylate groups introduce sites for hydrogen bonding and chemical reactivity.

Table 2: Predicted Physical Properties

Property Predicted Value Reference
Topological Polar Surface Area 81.42
Logarithmic Partition Coefficient 1.0253
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 2
Rotatable Bonds 2

The chemical reactivity of this compound encompasses several reaction types, including oxidation, reduction, and substitution reactions. The compound can undergo nucleophilic substitution reactions at the carbonyl carbon atoms, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms, while oxidation reactions may affect the thiophene ring system or the existing functional groups.

The compound's ability to form hydrogen bonds through its aminocarbonyl and carboxylate groups influences its solubility properties and biological interactions. These hydrogen bonding capabilities contribute to its effectiveness as a building block in medicinal chemistry applications, where molecular recognition and binding affinity are crucial considerations.

Properties

IUPAC Name

methyl 3-(carbamoylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUFQJYBYNOYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

One established method involves the transformation of 3-oxotetrahydrothiophenes bearing alkoxycarbonyl substituents into 3-aminothiophenes, including methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate. This process typically proceeds through the intermediate formation of oximes followed by conversion to amines.

Detailed Procedure

  • The starting material, 3-oxo-4-methoxycarbonyltetrahydrothiophene, is reacted with hydroxylamine hydrochloride in the presence of a base such as barium carbonate and methanol. This forms the corresponding oxime.
  • The oxime is then treated with hydrogen chloride in ether and methanol to yield the 3-aminothiophene derivative.
  • A more efficient one-step process involves reacting the 3-oxotetrahydrothiophene directly with an acid addition salt of hydroxylamine (e.g., hydroxylamine hydrochloride) in a polar inert solvent like acetonitrile or propionitrile at elevated temperatures (50–160 °C), typically under reflux.
  • This one-step method yields the target compound in approximately 77% yield, which is superior to the 55% yield from the two-step process.

Reaction Conditions and Solvents

Parameter Details
Solvent Acetonitrile, Propionitrile, Methanol
Temperature 50–160 °C (reflux conditions)
Reagents Hydroxylamine hydrochloride or sulfate
Reaction Time Approx. 1.5 hours
Yield ~77%

Research Findings

  • This method is advantageous due to shorter reaction times and higher yields compared to classical multi-step syntheses.
  • The reaction avoids the use of bases in the one-step process, minimizing side reactions.
  • The product can be isolated by precipitation upon cooling and addition of ether, followed by filtration.

Reference Example

  • 3-Oxo-4,5-bismethoxycarbonyltetrahydrothiophene (2.65 g) was refluxed with hydroxylamine hydrochloride (1 g) in propionitrile (5 ml) for 1.5 hours. After cooling and ether addition, this compound was obtained in 77.5% yield, melting point 166–169 °C (dec.).

Preparation via Cyclization of α,β-Dihalogenonitriles with Thioglycolic Acid Esters

Method Overview

An alternative and elegant synthetic route involves the reaction of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of alkaline condensing agents, such as alkali metal alkoxides. This method simultaneously forms the thiophene ring and introduces the amino and carboxylate substituents.

Detailed Procedure

  • α,β-Dihalogenonitriles (e.g., α,β-dichloropropionitrile) are reacted with thioglycolic acid methyl ester (HS-CH2-COOCH3) in the presence of sodium methylate or other alkali alcoholates.
  • The reaction is typically carried out in an ether solvent under cooling to control the exothermic process.
  • The primary step involves the formation of ketimines which rapidly cyclize to form the 3-aminothiophene-2-carboxylic acid ester.
  • After reaction completion, the mixture is acidified mildly, extracted with organic solvents, and purified by distillation or recrystallization.

Reaction Conditions and Reagents

Parameter Details
Starting Materials α,β-Dihalogenonitriles (e.g., dichloropropionitrile)
Thioglycolic Acid Ester Methyl thioglycolate
Base Sodium methylate (alkali metal alkoxides)
Solvent Ether
Temperature Cooling during addition, ambient to slight warming
Yield Approximately 72%

Research Findings

  • This method provides a straightforward, one-pot synthesis of this compound.
  • The reaction mechanism involves elimination of hydrogen halide and ring closure to form the thiophene system.
  • The products have characteristic odors similar to anthranilic acid esters and serve as valuable intermediates for further pharmaceutical and dye synthesis.
  • Saponification of the ester yields the corresponding free acid if desired.

Reference Example

  • A suspension of 29.2 g sodium methylate in 250 ml ether was cooled and stirred with 31.8 g methyl thioglycolate in 30 ml ether.
  • 24.8 g α,β-dichloropropionitrile in 30 ml ether was added dropwise over 1.5 hours.
  • After stirring for an additional 30 minutes, the mixture was worked up to yield methyl 3-aminothiophene-2-carboxylate as a pale yellow oil, melting point 65.5 °C, with a 72% yield.

Comparative Summary of Preparation Methods

Aspect 3-Oxotetrahydrothiophene Route α,β-Dihalogenonitrile Route
Starting Materials 3-Oxotetrahydrothiophenes α,β-Dihalogenonitriles, Thioglycolic acid esters
Reaction Type Oxime formation and reduction to amine Base-promoted cyclization and condensation
Solvents Acetonitrile, Propionitrile, Methanol Ether
Reaction Conditions Reflux at 50–160 °C Cooling during addition, ambient temperature
Yield ~77% ~72%
Reaction Time ~1.5 hours ~2 hours (including addition time)
Purification Precipitation and filtration Extraction, distillation, recrystallization
Advantages Higher yield, fewer steps Simple one-pot synthesis, direct ring formation
Applications Pharmaceutical intermediates Pharmaceutical and dye intermediates

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

  • Organic Synthesis : The compound is involved in reactions such as cross-coupling and nucleophilic substitutions, facilitating the formation of diverse chemical scaffolds.
  • Dyes and Pigments : It is used in the production of dyes due to its ability to form stable chromophores when reacted with other aromatic compounds .

Biochemical Applications

The compound exhibits significant biochemical properties that make it useful in research related to enzyme interactions and cellular processes.

Enzyme Interactions

This compound interacts with various enzymes, influencing their activity. For example:

  • Hydrolases : It can act as a substrate or inhibitor, altering enzyme kinetics.
  • Transferases : The compound may participate in transfer reactions involving functional groups, impacting metabolic pathways.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways by affecting kinase activity. This modulation can lead to changes in gene expression and cellular metabolism, making it a valuable tool for studying cellular mechanisms.

Table 2: Biochemical Effects

EffectDescription
Enzyme InteractionModulates activity of hydrolases and transferases
Cell SignalingInfluences kinase activity
Gene ExpressionAlters transcriptional profiles

Industrial Applications

In industrial settings, this compound is utilized for its chemical properties:

  • Production of Industrial Chemicals : It serves as a precursor for various industrial chemicals, contributing to the synthesis of specialty chemicals used in manufacturing.
  • Agricultural Chemicals : The compound is explored for its potential use in developing new pesticides or herbicides due to its biological activity .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Anticancer Agents : A study demonstrated the use of this compound as an intermediate for synthesizing novel anticancer agents that inhibit tubulin polymerization .
  • Development of Dyes : Research has shown that derivatives of this compound exhibit excellent dyeing properties, making them suitable for textile applications .

Mechanism of Action

The mechanism of action of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (Target) Urea (NHCONH2) C8H9N3O3S 227.24 g/mol Hypothesized applications in enzyme inhibition due to urea H-bonding; potential herbicide lead
Thifensulfuron-methyl Sulfonylurea (SO2NHCONHCH3) C12H13N5O6S2 387.39 g/mol Commercial herbicide (inhibits acetolactate synthase); 16.7% active ingredient in formulations
Methyl 3-[(ethoxycarbonyl)amino]thiophene-2-carboxylate Ethoxycarbonyl (NHCOOEt) C9H11NO4S 229.25 g/mol Intermediate for bacterial Cystathionine γ-lyase inhibitors; used in kinase inhibitor synthesis
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate Bromoacetyl (NHCOCH2Br) C8H7BrN2O3S 291.12 g/mol Alkylating agent; used in synthesizing indole/indazole-based enzyme inhibitors
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate Sulfanylacetyl (NHCOCH2SH) C8H8N2O3S2 244.29 g/mol Thiol-reactive intermediate; synthesized via thioglycolic acid coupling under inert conditions
Methyl 3-[(4-ethoxybenzoyl)amino]thiophene-2-carboxylate 4-Ethoxybenzoyl (NHCOC6H4OEt) C16H15NO4S 317.36 g/mol Aryl-substituted analog; explored for solubility modulation in drug design

Structural and Functional Analysis

  • Urea vs. Sulfonylurea : The target compound’s urea group (NHCONH2) differs from Thifensulfuron-methyl’s sulfonylurea (SO2NHCONHCH3). The sulfonyl group in Thifensulfuron-methyl enhances electronegativity, improving binding to plant acetolactate synthase, while the urea in the target compound may favor interactions with bacterial or mammalian enzymes .
  • Ethoxycarbonyl vs. Bromoacetyl : The ethoxycarbonyl group in provides hydrolytic stability compared to the reactive bromoacetyl group in , which facilitates covalent bonding with nucleophilic residues (e.g., cysteine) in enzyme active sites.
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., bromoacetyl) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Conversely, electron-donating groups (e.g., 4-ethoxybenzoyl) improve lipophilicity and membrane permeability .

Biological Activity

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9_{9}H10_{10}N2_{2}O3_{3}S
  • Molecular Weight : 218.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : The compound may act as a modulator of receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research using human cancer cell lines (e.g., PC3 prostate cancer cells) demonstrated that the compound exhibits dose-dependent cytotoxicity. For instance, the IC50_{50} values were recorded as follows:
Time (h)IC50_{50} (μg/mL)
2440.1 ± 7.9
4827.05 ± 3.9
7226.43 ± 2.1

These results indicate a significant reduction in cell viability over time, suggesting that the compound may induce apoptosis in cancer cells .

Antibacterial Activity

This compound has also shown promising antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) studies reported that the compound exhibits activity against various bacterial strains, with MIC values comparable to standard antibiotics like ciprofloxacin.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<32
Escherichia coli<64

These findings support the potential use of this compound as an antibacterial agent .

Case Studies

  • Study on Anticancer Effects : A study conducted on multiple cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis, particularly in prostate cancer cells .
  • Antibacterial Efficacy : Another investigation assessed the antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating that the compound effectively inhibited growth at concentrations similar to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and its derivatives?

  • Methodology : The compound is typically synthesized via coupling reactions using carbodiimide-based catalysts (e.g., DCC/DMAP) to introduce the aminocarbonylamino group onto the thiophene backbone. For example, analogous derivatives have been prepared by reacting 3-aminothiophene-2-carboxylate intermediates with activated urea or carbamoyl chloride derivatives under inert conditions .
  • Key Steps :

  • Protection of the amine group during coupling to avoid side reactions.
  • Use of polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Characterization Tools :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying substitution patterns on the thiophene ring and confirming the presence of the aminocarbonylamino group .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for assessing purity, especially for derivatives intended for biological studies .
  • Mass Spectrometry (ESI-MS) : Used to confirm molecular ion peaks and fragmentation patterns .

Q. What are the primary safety considerations during synthesis and handling?

  • Hazards : The compound and its intermediates may cause skin/eye irritation (H315, H319) and respiratory sensitization (H335) based on structurally similar thiophene derivatives .
  • Mitigation :

  • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
  • Avoid inhalation of fine powders; employ wet cleaning methods for spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in derivatives with multiple reactive sites?

  • Approach : Computational modeling (e.g., DFT calculations) predicts electronic and steric effects at reactive positions. For example, substituents at the 5-position of the thiophene ring influence reactivity at the 3-position.
  • Case Study : In the synthesis of morpholine-sulfonyl derivatives, regioselective sulfonation was achieved by controlling temperature (0–5°C) and using SO2_2 gas in a stepwise diazotization reaction .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Data Analysis Framework :

  • Compare assay conditions (e.g., cell lines, IC50_{50} protocols) to identify variability.
  • Validate results using orthogonal assays (e.g., tubulin polymerization inhibition vs. cytotoxicity in antimicrotubule studies) .
  • Re-evaluate compound stability under experimental conditions (e.g., DMSO stock solution degradation) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Chemical Modifications :

  • Introduction of hydrophilic groups (e.g., morpholine, PEG chains) on the carboxylate or aminocarbonylamino moiety .
  • Salt formation (e.g., hydrochloride salts) for enhanced aqueous solubility .
    • Formulation : Use of co-solvents (e.g., cyclodextrins) or nanoencapsulation for targeted delivery .

Q. How can computational methods aid in identifying biological targets or mechanisms of action?

  • Tools :

  • Molecular Docking : Screens against protein databases (e.g., PDB) to predict binding affinities for kinases or tubulin .
  • QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with activity data to guide derivative design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

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